Broad-Spectrum Cytotoxic Potency Across 8 Cell Lines: PTX013 IC₅₀ 0.2–2 µM Versus PTX008 Mid-Single-Digit Micromolar and Higher
In a head-to-head cytotoxicity screen across eight cell types — including normal primary cells (HUVEC, fibroblasts), immortalized endothelial cells (2H11), and five cancer lines (MA148 ovarian, A549 lung, SCH breast, FSaII fibrosarcoma, B16F10 melanoma) — PTX013 achieved IC₅₀ values spanning 0.2 to 2 µM, whereas the parent compound PTX008 showed a wide IC₅₀ range from 0.5 to >100 µM with predominantly mid-single-digit micromolar activity [1]. The largest potency differentials were observed in 2H11 (PTX013 IC₅₀ = 0.7 µM vs PTX008 >100 µM, >140-fold), B16F10 (PTX013 IC₅₀ = 1 µM vs PTX008 80 µM, 80-fold), and SCK (PTX013 IC₅₀ = 0.7 µM vs PTX008 100 µM, ~140-fold). PTX013 was deemed 'overall the most active compound' in the series [1].
| Evidence Dimension | Cytotoxicity IC₅₀ (µM) across a panel of normal and cancer cell lines |
|---|---|
| Target Compound Data | PTX013 IC₅₀ range: 0.2–2 µM. Specific values: Fibroblasts 0.2 µM; 2H11 0.7 µM; FSaII 0.7 µM; SCK 0.7 µM; A549 0.8 µM; B16F10 1 µM; MA148 1.5 µM; HUVEC 2 µM |
| Comparator Or Baseline | PTX008 IC₅₀ range: 0.5 to >100 µM. Specific values: MA148 0.5 µM; A549 2 µM; HUVEC 3 µM; Fibroblasts 35 µM; B16F10 80 µM; SCK 100 µM; FSaII >20 µM; 2H11 >100 µM. PTX009 IC₅₀ range: 3–80 µM. PTX014 IC₅₀ range: 6–15 µM |
| Quantified Difference | PTX013 outperforms PTX008 by >140-fold in 2H11 and SCK lines, 80-fold in B16F10, and ~175-fold in fibroblasts. Across all lines, PTX013 potency exceeds PTX008 by a factor ranging from 0.25 (MA148, where PTX008 is narrowly more potent) to >140-fold |
| Conditions | MTT-based cell viability assay; at least three independent experiments each in triplicate; dose-response curves fitted for apparent IC₅₀; cell lines cultured under standard conditions as described in Dings et al. 2013 |
Why This Matters
A compound with sub-micromolar potency across multiple cancer lineages, including melanoma (B16F10 IC₅₀ = 1 µM), lung adenocarcinoma (A549 IC₅₀ = 0.8 µM), and fibrosarcoma (FSaII IC₅₀ = 0.7 µM), provides a single-agent tool for multi-indication oncology research that cannot be matched by PTX008 or PTX014.
- [1] Dings RP, Levine JI, Brown SG, Astorgues-Xerri L, MacDonald JR, Hoye TR, Raymond E, Mayo KH. Polycationic calixarene PTX013, a potent cytotoxic agent against tumors and drug resistant cancer. Invest New Drugs. 2013 Oct;31(5):1142-1150. Table 1 and accompanying text. doi: 10.1007/s10637-013-9932-0. PMID: 23392775; PMCID: PMC4242102. View Source
